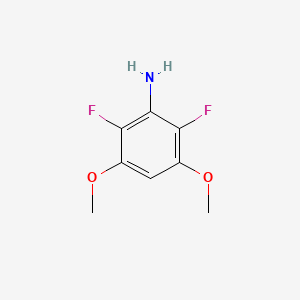

2,6-Difluoro-3,5-dimethoxyaniline

Übersicht

Beschreibung

2,6-Difluoro-3,5-dimethoxyaniline is a chemical compound with the molecular formula C8H9F2NO2 . It is provided by Sigma-Aldrich and other companies for early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 2,6-Difluoro-3,5-dimethoxyaniline involves the use of trifluoroacetic acid and sodium bicarbonate . The reaction mixture is stirred at room temperature for 30 minutes, after which it is concentrated in vacuo. A saturated solution of sodium bicarbonate is then carefully added to the residue to pH 8. The resulting suspension is extracted twice with diethylether. The combined diethylether layers are washed once with brine, dried over sodium sulfate, filtered, and evaporated to give the product .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-3,5-dimethoxyaniline include a molecular weight of 189.159, a density of 1.3±0.1 g/cm3, a boiling point of 301.0±37.0 °C at 760 mmHg, and a flash point of 135.9±26.5 °C .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

2,6-Difluoro-3,5-dimethoxyaniline, through its derivatives like 2,5-dimethoxyaniline, finds applications in electrochemical synthesis. For example, electrochemical polymerization of 2,5-dimethoxyaniline on glassy carbon electrodes enhances the oxidation of glutamic acids, suggesting its use in differentiating chiral molecules of glutamic acid (Zeng, Li, & Wang, 2019). Additionally, nanostructured poly(2,5-dimethoxyaniline) demonstrates high electrical conductivity and charge storage capacity, highlighting its potential in green chemistry synthesis (Jain et al., 2010).

Advancements in Polymer Synthesis

The derivative 2,5-dimethoxyaniline is used in the synthesis of conducting polymers. For instance, copolymers of 2,5-dimethoxyaniline with aniline show variations in redox characteristics and improved solubility, indicating its importance in materials science (Huang, Wen, & Gopalan, 2003).

Spectroscopy and Quantum Chemistry

Studies have investigated the spectroscopic features and reactive nature of derivatives like difluoroanilines, including 2,6-difluoroaniline. These studies employ methods like Density Functional Theory to understand the effect of fluorine substitution in aniline derivatives, which is critical in spectroscopic analysis and quantum chemistry (Kose, Bardak, & Atac, 2019).

Fluorine Chemistry and Organic Synthesis

2,6-Difluoro-3,5-dimethoxyaniline is also relevant in fluorine chemistry and organic synthesis. Studies focus on the synthesis of novel compounds and the examination of molecular structures influenced by fluorine substitution (Pignotti et al., 2008). This contributes to a better understanding of the role of fluorine in chemical reactions and compound stability.

Antioxidant Research

Derivatives of 2,6-dimethoxyphenol, similar to 2,6-difluoro-3,5-dimethoxyaniline, have been modified enzymatically to synthesize dimers with high antioxidant capacity. This indicates the potential of these compounds in developing antioxidants and exploring their bioactive properties (Adelakun et al., 2012).

Safety And Hazards

The safety data sheet for 2,6-Difluoro-3,5-dimethoxyaniline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and getting medical advice/attention if eye irritation persists .

Eigenschaften

IUPAC Name |

2,6-difluoro-3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXITUVUFUOAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)N)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437467 | |

| Record name | 2,6-DIFLUORO-3,5-DIMETHOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3,5-dimethoxyaniline | |

CAS RN |

651734-54-2 | |

| Record name | 2,6-Difluoro-3,5-dimethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651734-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-DIFLUORO-3,5-DIMETHOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

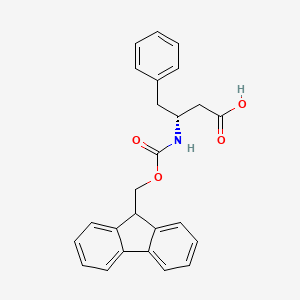

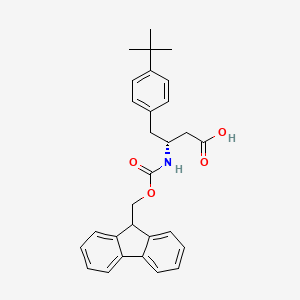

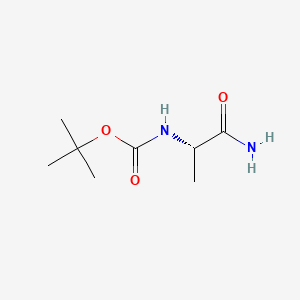

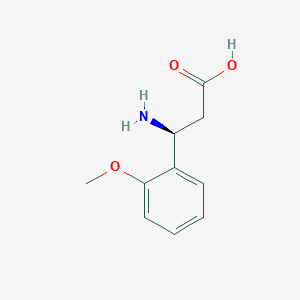

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

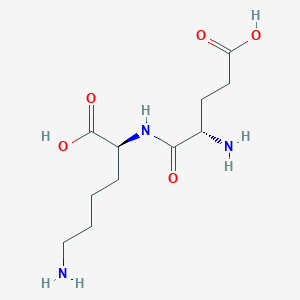

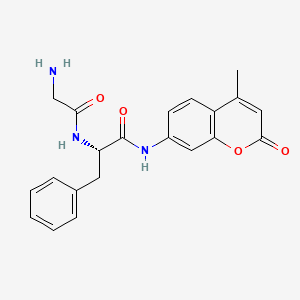

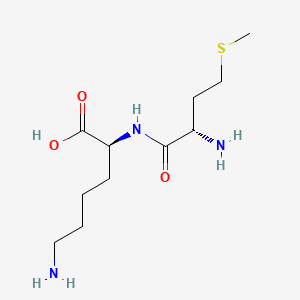

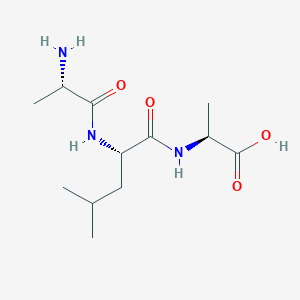

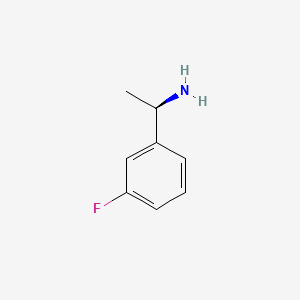

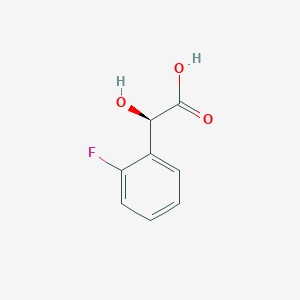

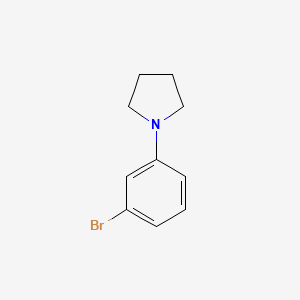

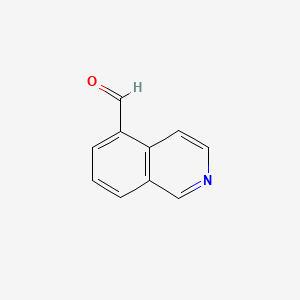

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.